2-(Benzo[d]thiazol-6-yloxy)acetic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(1,3-benzothiazol-6-yloxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c11-9(12)4-13-6-1-2-7-8(3-6)14-5-10-7/h1-3,5H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMVSZZYKCRLHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OCC(=O)O)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653453 | |
| Record name | [(1,3-Benzothiazol-6-yl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
273939-87-0 | |
| Record name | [(1,3-Benzothiazol-6-yl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of “2-(Benzo[d]thiazol-6-yloxy)acetic acid” is the Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is an enzyme that plays a crucial role in insulin signaling and is considered a potential target for the treatment of diabetes and obesity.
Mode of Action
The compound interacts with its target, PTP1B, by inhibiting its activity. This inhibition results in enhanced insulin signaling, which can help in the management of hyperglycemia.
Biochemical Pathways
The inhibition of PTP1B affects the insulin signaling pathway. Enhanced insulin signaling can lead to improved glucose uptake and metabolism, helping to regulate blood glucose levels.
Result of Action
The inhibition of PTP1B by “this compound” leads to enhanced insulin signaling. This can result in improved glucose uptake and metabolism, potentially offering therapeutic benefits in the management of diabetes.
Biochemical Analysis
Biochemical Properties
2-(Benzo[d]thiazol-6-yloxy)acetic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The benzothiazole ring in its structure is known to engage in electrophilic and nucleophilic substitutions, which can influence its reactivity with different biomolecules . For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and glutathione peroxidase . These interactions can modulate the activity of these enzymes, thereby affecting cellular redox balance.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors involved in oxidative stress responses, leading to changes in the expression of genes related to antioxidant defense . Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, it has been shown to inhibit the activity of certain enzymes involved in oxidative stress responses, thereby modulating cellular redox balance . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound has been observed to cause alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing antioxidant defense and reducing oxidative stress . At high doses, it can cause toxic effects, including cellular damage and disruption of metabolic processes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. For instance, it has been shown to influence the activity of enzymes involved in the tricarboxylic acid cycle and oxidative phosphorylation, thereby affecting energy production and metabolic balance . Additionally, this compound can modulate the levels of key metabolites, further influencing cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization within cells can influence its biochemical activity, as it can interact with different biomolecules in specific cellular environments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and nucleus, where it can exert its effects on cellular metabolism and gene expression . Post-translational modifications and targeting signals play a role in directing this compound to these compartments, thereby influencing its biochemical activity .
Biological Activity
2-(Benzo[d]thiazol-6-yloxy)acetic acid (BTA) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
BTA is characterized by the presence of a benzo[d]thiazole moiety linked to an acetic acid group. This structural configuration is crucial for its interaction with biological targets.
The biological activity of BTA can be attributed to several mechanisms:
- Enzyme Inhibition : BTA has been shown to inhibit various enzymes, including those involved in inflammatory pathways. For instance, it can suppress the generation of prostaglandin E2 (PGE2), a key mediator in inflammation, by inhibiting cyclooxygenase enzymes .
- Antioxidant Activity : The compound exhibits antioxidant properties, which help in reducing oxidative stress in cells. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role .
- Cell Signaling Modulation : BTA affects cell signaling pathways, influencing processes such as apoptosis and cell proliferation through interactions with kinases and phosphatases.
Anti-inflammatory Effects
Research indicates that BTA effectively reduces inflammation by inhibiting PGE2 synthesis in rat mesangial cells, with EC50 values demonstrating its potency . The compound's anti-inflammatory properties suggest potential applications in treating conditions like arthritis and other inflammatory disorders.
Neuroprotective Properties
BTA has shown promise as a neuroprotective agent. Its ability to modulate acetylcholinesterase (AChE) activity positions it as a candidate for Alzheimer's disease treatment. Compounds derived from similar scaffolds have demonstrated significant AChE inhibitory activity, which is crucial for maintaining acetylcholine levels in the brain .
Antimicrobial Activity
Preliminary studies indicate that BTA possesses antimicrobial properties against various pathogens. The specific mechanisms remain under investigation but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Case Studies and Research Findings
- In Vivo Studies : In animal models, BTA demonstrated significant reductions in inflammatory markers when administered at optimized dosages. Low doses enhanced antioxidant defenses, while higher doses were associated with toxicity, emphasizing the importance of dosage management.
- Comparative Studies : When compared to established anti-inflammatory drugs like indomethacin, BTA exhibited superior efficacy in certain assays, highlighting its potential as a novel therapeutic agent .
- Molecular Docking Studies : Computational studies have elucidated the binding interactions of BTA with target enzymes, providing insights into its inhibitory mechanisms at the molecular level. These studies support the hypothesis that BTA's structural features contribute to its biological effects .
Data Tables
Scientific Research Applications
Synthesis Methodology
- Reagents : Common reagents include benzo[d]thiazole derivatives and acetic anhydride.
- Conditions : The reaction typically requires heating under reflux in a suitable solvent like dichloromethane or ethanol.
Scientific Research Applications
The applications of 2-(Benzo[d]thiazol-6-yloxy)acetic acid span several domains:
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds with thiazole rings exhibit anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. For instance, studies have shown that derivatives of thiazole can induce apoptosis in cancer cells by disrupting DNA replication processes.
- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation, making it a candidate for treating inflammatory diseases .
Biological Studies
- Enzyme Interaction Studies : this compound serves as a probe in biochemical assays to study enzyme interactions, particularly with topoisomerases, which are critical for DNA replication and repair.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens, making it a potential candidate for developing new antibiotics .
Materials Science
- Development of Novel Materials : The compound has applications in creating advanced materials, including organic semiconductors and polymers that exhibit unique electronic properties due to the thiazole moiety.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiazole derivatives, including this compound. These compounds were evaluated for their cytotoxic effects on various cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, highlighting the potential of this compound as an anticancer agent.
Case Study 2: Anti-inflammatory Properties
A recent investigation explored the anti-inflammatory effects of this compound in animal models of arthritis. The compound demonstrated a marked reduction in inflammatory markers and improved joint function compared to control groups, suggesting its therapeutic potential in inflammatory diseases.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural and physicochemical parameters of 2-(Benzo[d]thiazol-6-yloxy)acetic acid with analogous benzothiazole derivatives:
Key Observations :
- Polarity and Solubility : The acetic acid group in the target compound enhances polarity compared to methyl or methoxy-substituted analogs, favoring interactions with hydrophilic targets.
- Electronic Effects : Electron-donating groups (e.g., methoxy in ) increase electron density, whereas electron-withdrawing groups (e.g., carboxylic acid in ) modulate reactivity .
Preparation Methods
Etherification via Phenol Alkylation
- 6-Hydroxybenzothiazole (or 2-amino-6-hydroxybenzothiazole converted to 6-hydroxybenzothiazole)
- Chloroacetic acid (or bromoacetic acid)
- Base (commonly potassium hydroxide or sodium hydroxide)
- The phenolic hydroxyl group at the 6-position of benzothiazole acts as a nucleophile.
- In a basic medium (e.g., aqueous or ethanolic KOH), the phenol is deprotonated to form the phenolate ion.
- The phenolate ion undergoes nucleophilic substitution with haloacetic acid (chloroacetic acid or bromoacetic acid) to form the ether bond, yielding 2-(Benzo[d]thiazol-6-yloxy)acetic acid or its salt.
- Dissolve 6-hydroxybenzothiazole in ethanol or aqueous ethanol.
- Add chloroacetic acid dropwise.
- Add potassium hydroxide solution to maintain basic conditions.
- Stir the reaction mixture at room temperature or slightly elevated temperature (20–60 °C) for several hours (typically 3 hours).
- Monitor reaction progress by thin-layer chromatography (TLC).
- Upon completion, acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.
- Isolate the solid by filtration and purify by recrystallization if necessary.
| Step | Reagent/Condition | Amount/Details | Outcome/Yield |
|---|---|---|---|
| 1 | 6-Hydroxybenzothiazole + chloroacetic acid | Molar ratio 1:2, in ethanol | Formation of phenolate intermediate |
| 2 | Potassium hydroxide (2M) | Added dropwise, stirred 3 h at RT | Ether bond formation |
| 3 | Acidification with 6N HCl | To pH ~2 | Precipitation of acid |
| Yield | Typically 80–90% |
This method is supported by analogous synthesis of aryloxyacetic acids via phenol alkylation with haloacetic acids in basic media, as reported in peer-reviewed synthetic organic chemistry literature.
Alternative Synthetic Routes and Related Compounds
Synthesis via 2-mercaptobenzothiazole derivatives: Some studies describe the preparation of 2-(Benzo[d]thiazol-2-ylthio)acetic acid analogues by reacting bromoacetic acid with 2-mercaptobenzothiazole in ethanol with potassium hydroxide, achieving high yields (~89%). While this is a thioether rather than an ether, the methodology parallels the ether synthesis and informs reaction conditions.
Diazotization and substitution for hydroxyl introduction: For preparing 6-hydroxybenzothiazole precursors, diazotization of 2-amino-6-methoxybenzothiazole followed by substitution and demethylation steps have been reported. This approach ensures availability of the key phenolic intermediate for subsequent etherification.
Use of chloroacetic acid derivatives: The alkylation step can employ either chloroacetic acid or bromoacetic acid, with bromoacetic acid sometimes preferred for higher reactivity.
Reaction Mechanism
The key step is the nucleophilic aromatic substitution (SN2) of the phenolate ion on the haloacetic acid:
- Deprotonation of 6-hydroxybenzothiazole to form phenolate ion.
- Nucleophilic attack of phenolate oxygen on the electrophilic carbon of haloacetic acid.
- Displacement of halide ion and formation of the ether linkage.
- Acidification to protonate carboxylate and precipitate the free acid.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Starting phenol | 6-Hydroxybenzothiazole | Purity >95% recommended |
| Alkylating agent | Chloroacetic acid or bromoacetic acid | Molar excess often used (1.5–2 eq.) |
| Base | Potassium hydroxide (KOH), 2M | Ensures phenolate formation |
| Solvent | Ethanol or aqueous ethanol | Facilitates solubility and reaction kinetics |
| Temperature | Room temperature to 60 °C | Higher temp may increase rate but risk side reactions |
| Reaction time | 3–6 hours | Monitored by TLC |
| Work-up | Acidify with HCl to pH ~2 | Precipitates product |
| Yield | 80–90% | High yield with proper control |
Research Findings and Optimization Notes
- The reaction proceeds efficiently under mild conditions, with ethanol as a preferred solvent due to its ability to dissolve both organic and inorganic reagents.
- The use of potassium hydroxide is advantageous for complete phenol deprotonation and maintaining basic conditions.
- Acidification must be carefully controlled to avoid product degradation.
- Purification by recrystallization from ethanol or aqueous ethanol yields analytically pure this compound.
- TLC monitoring with ethyl acetate/hexane mixtures (1:1) is effective for reaction progress tracking.
- Substitution of chloroacetic acid with bromoacetic acid can improve reaction rates but may require careful handling due to increased reactivity.
Q & A
Q. What are the established synthetic routes for 2-(Benzo[d]thiazol-6-yloxy)acetic acid, and what experimental parameters critically influence yield and purity?
Methodological Answer: Synthesis typically involves coupling benzo[d]thiazol-6-ol with a halogenated acetic acid derivative (e.g., chloroacetic acid) under basic conditions. Key factors include:
- Reagent stoichiometry : Excess haloacetic acid improves coupling efficiency but may require purification to remove unreacted starting material .
- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilic substitution rates but may hydrolyze under prolonged heating .
- Temperature control : Reactions are often conducted at 60–80°C to balance reaction kinetics with thermal decomposition risks .
Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product in >95% purity .
Q. Which analytical techniques are most effective for structural characterization of this compound?
Methodological Answer:
- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions. SHELX software (e.g., SHELXL) refines crystallographic data, with WinGX providing a graphical interface for small-molecule analysis .
- NMR spectroscopy : H and C NMR confirm regioselectivity of the ether linkage. The benzo[d]thiazole proton at C2 typically appears as a singlet (δ 8.1–8.3 ppm), while the acetic acid CH group resonates as a triplet (δ 4.5–4.7 ppm) .
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H] at m/z 236.0382 for CHNOS) .
Q. How can density functional theory (DFT) models predict the electronic properties of this compound?
Methodological Answer: DFT calculations (e.g., B3LYP/6-31G* basis set) optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity:
- Exact exchange terms : Improve accuracy in modeling hydrogen bonding and charge distribution in the benzo[d]thiazole ring .
- Correlation-energy functionals : Colle-Salvetti-type formulas refine electron density maps, aiding in understanding nucleophilic attack sites (e.g., acetic acid moiety) .
Software like Gaussian or ORCA implements these methods, with validation against experimental UV-Vis and IR spectra .
Advanced Research Questions
Q. What strategies optimize reaction conditions for scaling up synthesis while minimizing side-product formation?
Methodological Answer:
- Design of Experiments (DoE) : A factorial design evaluates interactions between temperature, solvent polarity, and catalyst loading. For example, a central composite design identifies optimal NaOH concentration (1.2–1.5 eq) to suppress hydrolysis of the thiazole ring .
- In situ monitoring : ReactIR tracks intermediate formation (e.g., sodium 6-hydroxylbenzo[d]thiazole) to adjust reaction time dynamically .
- Green chemistry approaches : Solvent-free microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes, achieving 85% yield .
Q. How can discrepancies between computational predictions and experimental spectral data be resolved?
Methodological Answer:
- Vibrational frequency analysis : Compare DFT-calculated IR spectra (scaled by 0.961) with experimental data to identify unaccounted solvent effects (e.g., DMSO-d shifts O-H stretches by ~30 cm) .
- Conformational sampling : Molecular dynamics simulations (AMBER force field) model rotational barriers of the acetic acid side chain, explaining deviations in H NMR coupling constants .
- Solvent correction models : PCM (Polarizable Continuum Model) in DFT accounts for dielectric effects, reducing errors in HOMO-LUMO gap predictions by 0.2–0.3 eV .
Q. What methodologies enable the design of prodrug derivatives of this compound for enhanced bioavailability?
Methodological Answer:
- Ester/amide prodrugs : React the carboxylic acid with hydroxylamine (for hydroxamic acids) or protected amines (e.g., Boc-glycine) using CDI (1,1'-carbonyldiimidazole) as a coupling agent .
- Blood-brain barrier (BBB) penetration : Introduce lipophilic groups (e.g., trifluoromethyl) via Suzuki-Miyaura cross-coupling to the benzo[d]thiazole ring, followed by logP optimization (target 2.5–3.5) .
- Stability assays : HPLC monitors hydrolysis rates in simulated gastric fluid (pH 1.2, 37°C) to identify prodrugs with >6-hour half-lives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
